

Creating CCR5 Knockout Cell Lines for In Vitro Studies

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Compound of Interest

Compound Name: CR5 protein

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design, delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the knockout at both the genomic and protein levels.

Data Presentation

Table 1: Recommended sgRNA Sequences for Human CCR5 Knockout

Target Exon	sgRNA Sequence (5' to 3')	PAM	Notes
Exon 1	GAGCATGACTGACA TCTACGCC	TGG	Targets the region of the natural CCR5-Δ32 mutation. [10]
Exon 1	GTCTTCATTACACCT GCAGCTC	AGG	Targets a conserved region in the first exon.
Exon 1	GCTGTCTTCATTACA CCTGCAG	AGG	Alternative sequence targeting the first exon.

Note: It is recommended to test at least two different gRNAs to increase the likelihood of successful knockout.[\[11\]](#) gRNA sequences should be verified against the target genome of the specific cell line being used.

Table 2: PCR Primers for Genomic Validation of CCR5 Knockout

Primer Name	Primer Sequence (5' to 3')	Purpose	Expected Amplicon Size (WT)
CCR5_Fwd	CAAAAAGAAGGTCT TCATTACACC	Amplification of the CCR5 target region for Sanger sequencing.	~613 bp [12]
CCR5_Rev	CAGGAAACAGCAGA GGCAGAA	Amplification of the CCR5 target region for Sanger sequencing.	~613 bp [12]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5

This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell line to induce mutations in the CCR5 gene.

1.1. gRNA Design and Cloning

- Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene. [\[13\]](#) Online design tools can be used to identify sequences with high on-target and low off-target potential.[\[14\]](#)
- Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[\[7\]](#) [\[15\]](#) Many commercially available vectors also co-express the Cas9 nuclease and a fluorescent marker (e.g., GFP) for selection.[\[15\]](#)[\[16\]](#)
- Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[\[15\]](#)

1.2. Cell Culture and Transfection

- Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended growth medium. Ensure cells are healthy and actively dividing.[\[17\]](#)[\[18\]](#)
- Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-80% confluency on the day of transfection.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such as lipid-based transfection or electroporation.[\[17\]](#)[\[19\]](#)[\[20\]](#) Follow the manufacturer's protocol for the chosen transfection reagent or instrument.
- (Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the CRISPR-Cas9 components.[\[19\]](#)[\[20\]](#)

1.3. Enrichment of Transfected Cells

- If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).[\[8\]](#)[\[15\]](#)
- Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by adding the appropriate antibiotic to the culture medium.[\[16\]](#)

Protocol 2: Single-Cell Cloning

To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand single cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)

2.1. Single-Cell Sorting by FACS

- Prepare a single-cell suspension of the enriched transfected cells.
- Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate containing conditioned media.[\[21\]](#)

2.2. Limited Dilution

- Prepare serial dilutions of the enriched cell suspension to a final concentration of approximately 1 cell per 100 μ L.[\[21\]](#)
- Dispense 100 μ L of the diluted cell suspension into each well of a 96-well plate.
- Visually inspect the plate after 24 hours to identify wells containing a single cell.

2.3. Clonal Expansion

- Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[\[21\]](#)
- Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well plates, then 6-well plates).[\[21\]](#)

Protocol 3: Validation of CCR5 Knockout

Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and protein levels.[\[22\]](#)[\[23\]](#)

3.1. Genomic DNA Extraction and PCR

- Once a sufficient number of cells from each clone is available, harvest a portion to extract genomic DNA.

- Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in Table 2.[\[12\]](#)

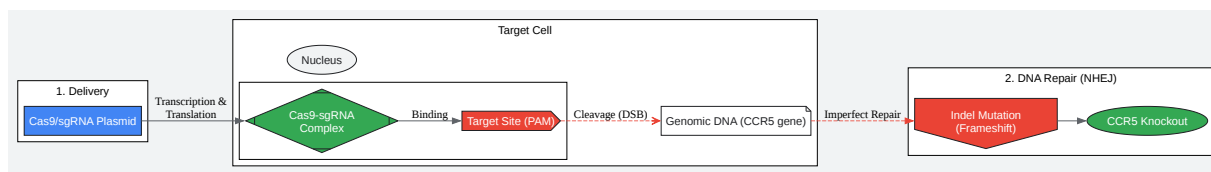
3.2. Sanger Sequencing and Analysis

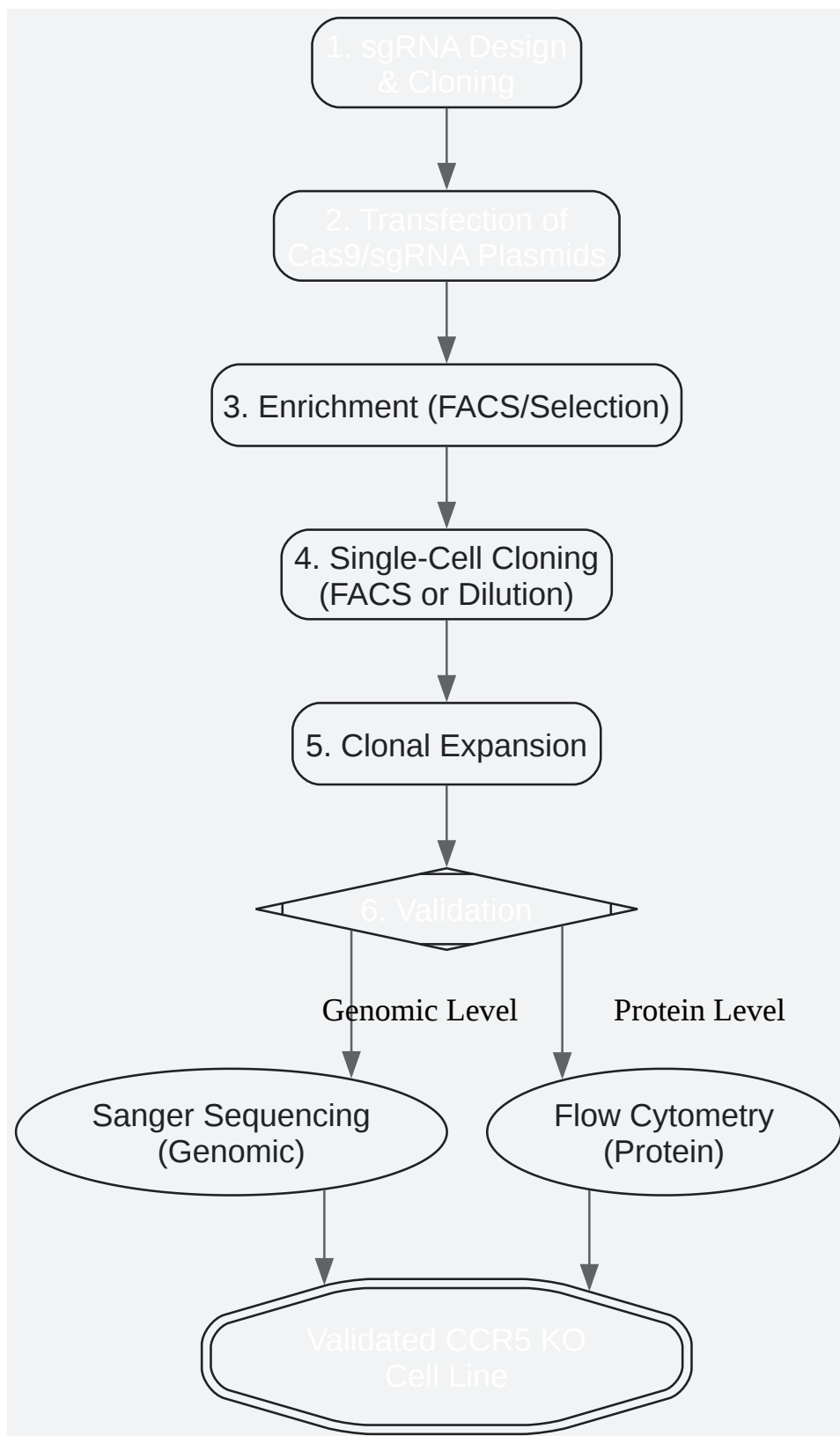
- Purify the PCR products and send them for Sanger sequencing.
- Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site.[\[7\]](#)[\[24\]](#) The presence of overlapping peaks in the chromatogram after the cut site is indicative of a successful edit.
- For more detailed analysis of indel composition, PCR products can be cloned into a TA vector and multiple clones sequenced, or next-generation sequencing can be performed.[\[25\]](#)

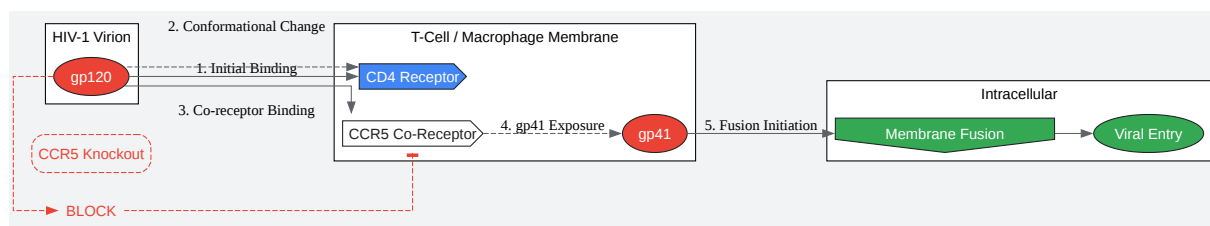
3.3. Flow Cytometry for CCR5 Surface Expression

- Prepare a single-cell suspension of the parental cell line and the putative knockout clones.
- Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Include an isotype control to account for non-specific antibody binding.[\[26\]](#)[\[29\]](#)
- Analyze the cells using a flow cytometer. A successful knockout clone will show a significant reduction or complete absence of CCR5 surface expression compared to the wild-type parental line.[\[27\]](#)[\[30\]](#)

Mandatory Visualizations







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